2-acetamido-3-phenylpropanoic acid;2-[(4-chlorophenyl)-piperidin-4-yloxymethyl]pyridine
Overview
Description
2-acetamido-3-phenylpropanoic acid;2-[(4-chlorophenyl)-piperidin-4-yloxymethyl]pyridine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique molecular structure, which includes an acetamido group, a phenylpropanoic acid moiety, and a chlorophenyl-piperidinyl-pyridine linkage. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-3-phenylpropanoic acid;2-[(4-chlorophenyl)-piperidin-4-yloxymethyl]pyridine typically involves multi-step organic reactions. One common approach starts with the acylation of L-phenylalanine to form N-acetyl-L-phenylalanine. This intermediate is then coupled with 2-[(4-chlorophenyl)-piperidin-4-yloxymethyl]pyridine through a series of reactions involving protection and deprotection steps, as well as the use of coupling reagents such as EDCI or DCC .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent reaction conditions to minimize impurities. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-acetamido-3-phenylpropanoic acid;2-[(4-chlorophenyl)-piperidin-4-yloxymethyl]pyridine can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The acetamido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, particularly with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
2-acetamido-3-phenylpropanoic acid;2-[(4-chlorophenyl)-piperidin-4-yloxymethyl]pyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-acetamido-3-phenylpropanoic acid;2-[(4-chlorophenyl)-piperidin-4-yloxymethyl]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, the acetamido group may interact with active sites of enzymes, while the phenyl and piperidinyl groups can enhance binding affinity through hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
N-acetyl-L-phenylalanine: Shares the acetamido and phenylpropanoic acid moieties but lacks the chlorophenyl-piperidinyl-pyridine linkage.
4-chlorophenyl-piperidinyl-pyridine: Contains the chlorophenyl-piperidinyl-pyridine structure but lacks the acetamido-phenylpropanoic acid component.
Uniqueness
2-acetamido-3-phenylpropanoic acid;2-[(4-chlorophenyl)-piperidin-4-yloxymethyl]pyridine is unique due to its combined functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
2-acetamido-3-phenylpropanoic acid;2-[(4-chlorophenyl)-piperidin-4-yloxymethyl]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O.C11H13NO3/c18-14-6-4-13(5-7-14)17(16-3-1-2-10-20-16)21-15-8-11-19-12-9-15;1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9/h1-7,10,15,17,19H,8-9,11-12H2;2-6,10H,7H2,1H3,(H,12,13)(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTMWCQVKCSVPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)O.C1CNCCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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